雌酮葡萄糖苷

描述

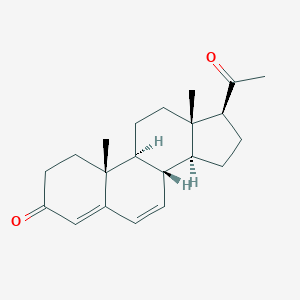

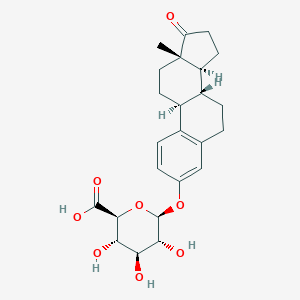

Estrone glucuronide, or estrone-3-D-glucuronide, is a conjugated metabolite of estrone . It is formed from estrone in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid and is eventually excreted in the urine by the kidneys . It has much higher water solubility than does estrone .

Synthesis Analysis

Estrone glucuronide is formed from estrone in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . It is eventually excreted in the urine by the kidneys . The profiling of estrogens and their metabolites by mass spectrometry (MS) offers insights into health and disease . Low limits of quantification can be achieved by MS approaches, interfaced with GC or LC .Molecular Structure Analysis

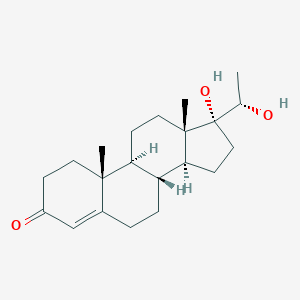

The molecular formula of Estrone glucuronide is C24H30O8 . It is a 17-oxo steroid, a beta-D-glucosiduronic acid, and a steroid glucosiduronic acid . It is functionally related to an estrone .Chemical Reactions Analysis

Estrone glucuronide can be reconverted back into estradiol . A large circulating pool of estrogen glucuronide and sulfate conjugates serves as a long-lasting reservoir of estradiol that effectively extends its terminal half-life of oral estradiol .Physical And Chemical Properties Analysis

Estrone glucuronide has a molar mass of 446.496 g·mol−1 . It has much higher water solubility than does estrone .科学研究应用

Reproductive Health Monitoring

Specific Scientific Field

Reproductive Health and Endocrinology

Application Summary

E1G is used in monitoring reproductive steroid hormones at the population level . It’s particularly useful in examining individual and population variations in reproductive function and their relationships with demographic, health, environmental, sociocultural, and biological covariates .

Methods of Application

Enzyme immunoassays (EIAs) are used to measure urinary metabolites of estradiol (E2) and progesterone (P4) for population research . The assays are based on monoclonal antibodies and evaluated for specificity, detection limit, parallelism, recovery, and imprecision .

Results or Outcomes

The assays have shown high correlation between urinary and serum concentrations: r = 0.93 for E1C–estradiol; r = 0.98 for PDG–progesterone . The stability experiments showed a maximum decrease in concentration for each metabolite of <4% per day at room temperature and no significant decrease associated with the number of freeze-thaw cycles .

Fertility Assessment

Specific Scientific Field

Application Summary

E1G is used in home fertility assessment methods (FAMs) for natural family planning (NFP) . It provides objective metrics of urinary luteinizing hormone (LH), E1G, and pregnanediol-3-glucuronide (PDG) .

Methods of Application

The algorithm is based upon a daily relative progressive change in the ratio, E3G-AUC/PDG-AUC, where E3G-AUC and PDG-AUC are the area under the curve for E3G and PDG, respectively . To improve accuracy the algorithm incorporated a three-fold cycle-specific increase of PDG .

Results or Outcomes

An extended negative change in E3G-AUC/PDG-AUC of at least nine consecutive days provided a strong signal for timing the luteal phase . The algorithm correctly identified the luteal transition interval in 78/78 cycles and predicted the start day of the safe period .

Estimation of Hormone Levels in Feces

Specific Scientific Field

Application Summary

E1G is used as a standard to estimate progesterone and estrogen levels in feces of Chinese goral .

Methods of Application

Enzyme immunoassays (EIAs) are used to determine corticosterone metabolites from fecal samples .

Results or Outcomes

The method allows for non-invasive monitoring of hormone levels in wildlife, providing valuable data for conservation efforts .

Estimation of Hormone Levels in Water Samples

Specific Scientific Field

Application Summary

E1G is used as a standard to estimate estrone conjugate (E1Cs) from water samples . This helps in monitoring the presence of hormones in water bodies, which can be an indicator of pollution or contamination .

Methods of Application

Enzyme immunoassays (EIAs) are used to determine corticosterone metabolites from water samples .

Results or Outcomes

The method allows for monitoring of hormone levels in water bodies, providing valuable data for environmental conservation efforts .

Fertility Window Estimation

Application Summary

Measuring E1G along with luteinizing hormone (LH) can potentially boost the fertility window from 2 to 6 days . This helps in predicting the fertility status by evaluating the levels of LH and estrogen .

Methods of Application

The fertility status is predicted by evaluating the levels of LH and E1G . The fertile window estimation, however, is not a guarantee of ovulation .

Results or Outcomes

The method has shown high correlation with transvaginal ultrasound ovulation prediction . This provides a more accurate estimation of the fertility window .

Cross-Cultural Research

Specific Scientific Field

Application Summary

E1G is used in cross-cultural research to examine individual and population variations in reproductive function and their relationships with demographic, health, environmental, sociocultural, and biological covariates .

Methods of Application

Enzyme immunoassays (EIAs) are used to measure urinary metabolites of estradiol (E2) and progesterone (P4) for population research .

Results or Outcomes

Estimation of Hormone Levels in Urine Samples

Specific Scientific Field

Application Summary

E1G is used as a standard to estimate estrone conjugate (E1Cs) from urine samples . This helps in monitoring the presence of hormones in urine, which can be an indicator of various health conditions .

Methods of Application

Enzyme immunoassays (EIAs) are used to determine corticosterone metabolites from urine samples .

Results or Outcomes

The method allows for monitoring of hormone levels in urine, providing valuable data for clinical diagnosis and treatment .

Estimation of Hormone Levels in Fecal Samples

Application Summary

E1G is used as a standard to estimate progesterone and estrogen levels in feces of Chinese goral . This helps in monitoring the reproductive health of wildlife .

未来方向

Recent studies have shown that the selection of women who are at high breast cancer risk for treatment with chemoprevention agents leads to an enhanced benefit/risk ratio . Major advances in risk assessment would be possible if reliable methodology were available to quantify estradiol and its major metabolites in the plasma or serum of postmenopausal women .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZVHYPASAQKM-JBAURARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891497 | |

| Record name | Estrone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Estrone glucuronide | |

CAS RN |

2479-90-5 | |

| Record name | Estrone 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933Q277TO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254.5 °C | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

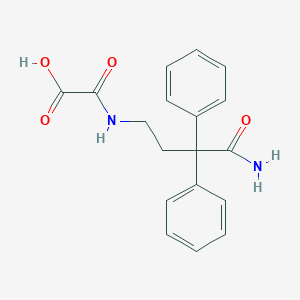

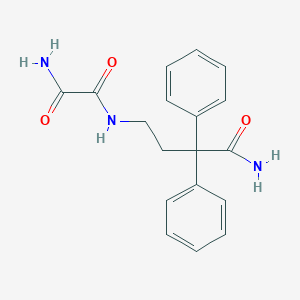

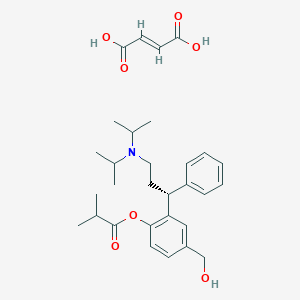

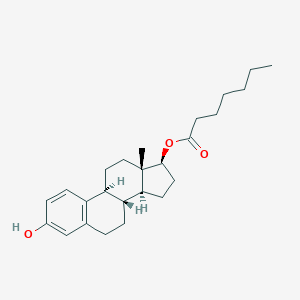

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)